molecular formula C15H14Cl2N2 B1516594 N-(2-Chloro-3-phenylimino-1-propen-1-yl)aniline hydrochloride CAS No. 6684-16-8

N-(2-Chloro-3-phenylimino-1-propen-1-yl)aniline hydrochloride

Cat. No.: B1516594
CAS No.: 6684-16-8
M. Wt: 293.2 g/mol
InChI Key: OLZBVTCFCPEPLI-YTENPOAISA-N
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Description

“N-(2-Chloro-3-phenylimino-1-propen-1-yl)aniline hydrochloride” is a chemical compound with the molecular formula C15H14Cl2N2 . It has an average mass of 293.191 Da and a monoisotopic mass of 292.053406 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group (a ring of six carbon atoms) attached to a nitrogen atom, which is also attached to a propenyl group with a chlorine atom . The exact spatial arrangement of these atoms can be determined by techniques such as X-ray crystallography.

Properties

IUPAC Name

N-[(E)-2-chloro-3-phenyliminoprop-1-enyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2.ClH/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15;/h1-12,17H;1H/b13-11+,18-12?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZBVTCFCPEPLI-YTENPOAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=C(C=NC2=CC=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C(\C=NC2=CC=CC=C2)/Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401338696
Record name N-(2-chloro-3-phenyliminoprop-1-ene-1-yl)aniline monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401338696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Chloro-3-phenylimino-1-propen-1-yl)aniline hydrochloride
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N-(2-Chloro-3-phenylimino-1-propen-1-yl)aniline hydrochloride
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N-(2-Chloro-3-phenylimino-1-propen-1-yl)aniline hydrochloride
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N-(2-Chloro-3-phenylimino-1-propen-1-yl)aniline hydrochloride
Reactant of Route 6
N-(2-Chloro-3-phenylimino-1-propen-1-yl)aniline hydrochloride

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